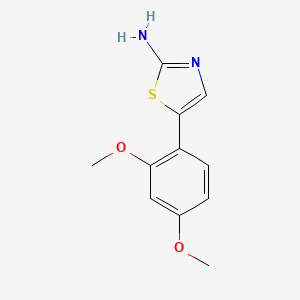
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-D-alanyl-, 1,1-dimethylethyl ester involves the reaction of glycine derivatives with alanyl compounds under specific conditions. The process typically includes the use of protecting groups to ensure the selective reaction of functional groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
化学反応の分析
Types of Reactions
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying esterification and peptide synthesis reactions.
Biology: The compound is used to investigate the role of γ-secretase in cellular processes and its impact on Notch signaling pathways.
Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties
作用機序
The primary mechanism of action of Glycine, N-D-alanyl-, 1,1-dimethylethyl ester involves the inhibition of γ-secretase, an enzyme complex responsible for the cleavage of various substrates, including the amyloid precursor protein (APP). By inhibiting γ-secretase, the compound reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, it blocks Notch signaling, influencing cell differentiation and proliferation .
類似化合物との比較
Similar Compounds
Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Another glycine derivative with similar esterification properties.
N-[2-(3,5-difluorophenyl)acetyl]-L-alanyl-2-phenylglycine: A compound with structural similarities and comparable biological activities
Uniqueness
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester is unique due to its potent γ-secretase inhibitory activity and its ability to influence Notch signaling pathways. These properties make it a valuable tool in both basic and applied research, particularly in the fields of neurobiology and oncology .
特性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
tert-butyl 2-(2-aminopropanoylamino)acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13) |
InChIキー |
AZOCHZKMTMUKNE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)



![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)





![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)
![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)


